molecular formula C20H14N4OS2 B11614449 N'-(benzo[cd]indol-2-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide

N'-(benzo[cd]indol-2-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide

Cat. No.: B11614449
M. Wt: 390.5 g/mol
InChI Key: HLCKQDYCTPHAAD-UHFFFAOYSA-N
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Description

N’-[(2E)-BENZO[CD]INDOL-2(1H)-YLIDENE]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of both benzo[cd]indole and benzothiazole moieties, which are known for their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-BENZO[CD]INDOL-2(1H)-YLIDENE]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzo[cd]indole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[cd]indole core.

    Formation of Benzothiazole Moiety: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole core.

    Coupling Reaction: The benzo[cd]indole and benzothiazole moieties are then coupled using a suitable linker, such as an acyl hydrazide, under mild conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-BENZO[CD]INDOL-2(1H)-YLIDENE]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives with altered functional groups.

Scientific Research Applications

N’-[(2E)-BENZO[CD]INDOL-2(1H)-YLIDENE]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETOHYDRAZIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation and induce apoptosis.

    Chemical Biology: It is used as a probe to study various biological processes, including enzyme activity and protein interactions.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Industrial Applications: It is investigated for its potential use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(2E)-BENZO[CD]INDOL-2(1H)-YLIDENE]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For example, in cancer cells, the compound may target lysosomes, leading to the induction of autophagy and apoptosis. The compound may also interact with specific enzymes and proteins, modulating their activity and affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzo[cd]indol-2(1H)-one: A simpler analog with similar core structure but lacking the benzothiazole moiety.

    Benzothiazole-2-sulfanilamide: A compound with a similar benzothiazole moiety but different functional groups.

Uniqueness

N’-[(2E)-BENZO[CD]INDOL-2(1H)-YLIDENE]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETOHYDRAZIDE is unique due to the presence of both benzo[cd]indole and benzothiazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H14N4OS2

Molecular Weight

390.5 g/mol

IUPAC Name

N'-benzo[cd]indol-2-yl-2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide

InChI

InChI=1S/C20H14N4OS2/c25-17(11-26-20-22-14-8-1-2-10-16(14)27-20)23-24-19-13-7-3-5-12-6-4-9-15(21-19)18(12)13/h1-10H,11H2,(H,21,24)(H,23,25)

InChI Key

HLCKQDYCTPHAAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NNC3=NC4=CC=CC5=C4C3=CC=C5

Origin of Product

United States

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